4'-Hydroxy-4-methoxychalcone
CAS No.: 6338-81-4
Cat. No.: VC21348629
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6338-81-4 |
---|---|
Molecular Formula | C16H14O3 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+ |
Standard InChI Key | RTCVAWRRHHSOCC-NYYWCZLTSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O |
SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Chemical Identity and Structural Characteristics
4'-Hydroxy-4-methoxychalcone is an organic compound with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . It is also known by several synonyms including (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one . The compound's structure consists of two aromatic rings (A and B) connected by an α,β-unsaturated carbonyl system.
Physical and Chemical Properties
The physical and chemical properties of 4'-Hydroxy-4-methoxychalcone are summarized in Table 1.
The compound exhibits characteristic chalcone properties with a conjugated system that contributes to its stability and reactivity. The presence of a hydroxyl group at the 4' position makes it susceptible to various chemical modifications and contributes to its biological activities .
Spectroscopic Characteristics
The structure of 4'-Hydroxy-4-methoxychalcone has been confirmed through various spectroscopic techniques. NMR spectroscopy provides valuable information about its structural features. Table 2 presents the key NMR spectral data for this compound.
Position | ¹H-NMR (δ ppm) | Multiplicity | Coupling Constants (Hz) | ¹³C-NMR (δ ppm) |
---|---|---|---|---|
-OCH₃ | 3.86 | singlet | - | 55.57 |
C3, C5 | 6.84 | doublet | 10 | 115.84 |
C3', C5' | 7.07 | doublet | 5 | 113.99 |
C-α | 7.66 | doublet | 15 | 118.44 |
C2, C6 | 7.73 | doublet | 7.5 | 130.82 |
C-β | 7.75 | doublet | 7 | 143.70 |
C2', C6' | 8.14 | doublet | 9 | 130.95 |
-OH | 10.09 | singlet | - | - |
C=O | - | - | - | 187.28 |
C4' | - | - | - | 163.04 |
C4 | - | - | - | 160.01 |
C1' | - | - | - | 130.77 |
C1 | - | - | - | 125.98 |
Table 2: NMR spectral data of 4'-Hydroxy-4-methoxychalcone
The ¹H-NMR spectrum shows characteristic signals for aromatic protons between 6.84-8.14 ppm, and the large coupling constant (J=15 Hz) for the α,β-unsaturated system indicates a trans configuration . The ¹³C-NMR spectrum confirms the presence of the carbonyl group at 187.28 ppm and the methoxy carbon at 55.57 ppm .
Synthesis Methods
Several methods have been developed for the synthesis of 4'-Hydroxy-4-methoxychalcone, with emphasis on both traditional approaches and more recent green chemistry techniques.
Traditional Synthesis
The traditional synthesis of 4'-Hydroxy-4-methoxychalcone typically involves a Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base catalyst, usually sodium hydroxide . This reaction is generally performed in alcoholic solvents like ethanol at room temperature for about 24 hours . The reaction scheme is as follows:
4-Hydroxybenzaldehyde + 4-Methoxyacetophenone → 4'-Hydroxy-4-methoxychalcone
The reported yield for this synthesis method is approximately 85% . The product is typically purified by recrystallization from ethanol to obtain pure yellow crystals .
Green Synthesis Approaches
Recent developments in green chemistry have led to more environmentally friendly synthesis methods for 4'-Hydroxy-4-methoxychalcone. A notable method is the grinding technique, which adheres to principles of green chemistry by reducing or eliminating the use of solvents .
In this approach, 4-hydroxybenzaldehyde is reacted with 4-methoxyacetophenone in the presence of sodium hydroxide by grinding the reactants in a mortar for approximately 30 minutes at room temperature . The reaction progress is monitored using Thin Layer Chromatography (TLC), and the product is purified by recrystallization from ethanol .
The grinding technique offers several advantages over traditional methods:
-
Elimination or significant reduction of toxic solvents
-
Shorter reaction times (30 minutes vs. 24 hours)
-
Simpler experimental procedure
-
Room temperature conditions, reducing energy consumption
-
Comparable yields of high-purity product
These features make the grinding technique particularly attractive from an environmental and economic perspective, aligning with the principles of sustainable chemistry .
Biological Activities and Applications
4'-Hydroxy-4-methoxychalcone and related chalcone derivatives have demonstrated various biological activities that make them interesting candidates for pharmaceutical applications.
Metabolism and Pharmacokinetics
Recent studies have investigated the intestinal elimination and metabolism of 4'-Hydroxy-4-methoxychalcone using rat intestinal perfusion models . These studies have provided valuable insights into the compound's pharmacokinetic behavior.
Research findings indicate that 4'-Hydroxy-4-methoxychalcone undergoes Phase 2 biotransformation in the small intestine, forming glucuronide, sulfate, and glutathione conjugates . The elimination rate of the compound was found to be relatively high, suggesting limited oral bioavailability without structural modifications .
A comparative study between 4'-Hydroxy-4-methoxychalcone and its bis-Mannich analog showed characteristic differences in intestinal disappearance and sulfation, highlighting how structural modifications can significantly affect the pharmacokinetic profile of hydroxychalcones .
Structure-Activity Relationships
Structure-activity relationship studies on chalcones, including 4'-Hydroxy-4-methoxychalcone, have provided insights into how structural features influence biological activities.
The presence of hydroxyl groups, particularly at the 4' position, appears to be important for antioxidant activity and interaction with biological targets . The methoxy group at the 4-position contributes to the lipophilicity and membrane permeability of the compound .
The α,β-unsaturated carbonyl system is a key structural feature that participates in Michael-type additions with biological nucleophiles, potentially contributing to the compound's biological activities . This feature is also important for the compound's ability to interact with enzyme binding sites through hydrogen bonding and π-π stacking interactions .
Studies on related chalcones have indicated that compounds with electron-donating groups (such as methoxy) on one ring and electron-withdrawing groups or halogens on the other ring often show enhanced biological activities, particularly in terms of enzyme inhibition .
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